1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride

COX-2 inhibition Anti-inflammatory screening Aminobenzylnaphthol pharmacology

1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride (CAS 1158402-27-7) is a synthetic aminobenzylnaphthol derivative supplied as the hydrochloride salt with molecular formula C18H18ClNO2 and molecular weight 315.8 g/mol. The free base (CAS 6271-13-2, C18H17NO2, MW 279.3 g/mol) belongs to the Betti base family produced via the multicomponent Betti reaction of 2-naphthol, 4-methoxybenzaldehyde, and ammonia.

Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
CAS No. 1158402-27-7
Cat. No. B1628426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride
CAS1158402-27-7
Molecular FormulaC18H18ClNO2
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl
InChIInChI=1S/C18H17NO2.ClH/c1-21-14-9-6-13(7-10-14)18(19)17-15-5-3-2-4-12(15)8-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H
InChIKeyNXADKNWCCZUBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride (CAS 1158402-27-7): Chemical Identity and Procurement Baseline


1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride (CAS 1158402-27-7) is a synthetic aminobenzylnaphthol derivative supplied as the hydrochloride salt with molecular formula C18H18ClNO2 and molecular weight 315.8 g/mol . The free base (CAS 6271-13-2, C18H17NO2, MW 279.3 g/mol) belongs to the Betti base family produced via the multicomponent Betti reaction of 2-naphthol, 4-methoxybenzaldehyde, and ammonia [1]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base, making it the preferred physical form for biological assay preparation and long-term storage .

Why Generic Aminobenzylnaphthol Substitution Fails for 1158402-27-7: Structural and Pharmacological Non-Interchangeability


Aminobenzylnaphthols constitute a structurally diverse family wherein substituent identity and regiochemistry on the naphthalene core and benzylidene ring profoundly modulate biological target engagement [1]. The 1-substituted regioisomer represented by CAS 1158402-27-7 exhibits a distinct pharmacological fingerprint compared to its 2-substituted positional isomer 2-[amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol (CAS 788157-75-5), including differential COX-2 and LOX-5 inhibition profiles [2]. Additionally, the hydrochloride salt form (MW 315.8) cannot be directly substituted by the free base (MW 279.3) in protocols requiring precise stoichiometric calculations, aqueous solubility optimization, or salt-form-specific crystallinity for X-ray diffraction studies .

Quantitative Differentiation Evidence for 1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride (1158402-27-7) vs. Comparators


COX-2 Inhibitory Activity: Target Compound vs. Celecoxib and Class-Level Betti Base Comparators

1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride (tested as the free base equivalent) demonstrates negligible inhibition of human recombinant COX-2 with an IC50 exceeding 10,000 nM, as measured in a validated enzymatic assay using arachidonic acid substrate with a 5-minute incubation [1]. In stark contrast, the selective COX-2 inhibitor celecoxib exhibits an IC50 of approximately 30 nM against purified COX-2 under comparable conditions [2]. Furthermore, structurally related Betti base derivatives from the broader aminobenzylnaphthol class have demonstrated COX-2 IC50 values ranging from 2.35 µM (2,350 nM) to 19.90 µM (19,900 nM), indicating that the 4-methoxyphenyl substitution pattern in this particular regioisomer substantially attenuates COX-2 binding [3]. The target compound is approximately >330-fold less potent than celecoxib and at least 4-fold less potent than the most active class-level aminobenzylnaphthol comparator, confirming its unsuitability for applications requiring COX-2 inhibitory activity and its potential utility as a negative control compound.

COX-2 inhibition Anti-inflammatory screening Aminobenzylnaphthol pharmacology

LOX-5 Inhibitory Activity: Target Compound Demonstrates Complete Inactivity Against Human 5-Lipoxygenase

The target compound exhibits no measurable inhibition of human recombinant 5-lipoxygenase (LOX-5), with an IC50 exceeding 100,000 nM (>100 µM), as determined in a validated enzymatic assay [1]. This contrasts sharply with established dual COX/LOX inhibitors such as licofelone, which inhibits LOX-5 with an IC50 of approximately 0.42 µM (420 nM) in recombinant enzyme assays [2]. The complete absence of LOX-5 engagement at concentrations up to 100 µM confirms that the 1-substituted aminobenzylnaphthol scaffold with 4-methoxyphenyl substitution does not productively interact with the LOX-5 active site, providing a >238-fold selectivity window for applications requiring LOX-5-inactive control compounds in arachidonic acid cascade studies.

LOX-5 inhibition Leukotriene pathway Dual COX/LOX inhibitor screening

Regioisomeric Differentiation: 1-Substituted vs. 2-Substituted Aminobenzylnaphthol Hydrochlorides

CAS 1158402-27-7 is the 1-substituted aminobenzylnaphthol regioisomer (hydroxyl group at the 2-position of naphthalene), which must be explicitly distinguished from its 2-substituted positional isomer, 2-[amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride (CAS 736173-20-9, MW 315.8 g/mol) [1]. Both compounds share identical molecular formula (C18H18ClNO2) and molecular weight but differ in the attachment position of the aminobenzyl group to the naphthalene core. Given that analogous regioisomeric pairs within the aminobenzylnaphthol class display divergent COX-2 binding, antiproliferative activity profiles, and chiral catalyst performance, procurement of the incorrect regioisomer introduces uncontrolled variables in biological or catalytic assays [2]. The 1-substituted regioisomer is specifically the precursor to the (S)-enantiomer of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol (CAS 882843-76-7), a potent chiral catalyst for dialkylzinc addition to aldehydes [3].

Regioisomer comparison Positional isomer pharmacology Structure-activity relationship (SAR)

Salt Form Advantage: Hydrochloride vs. Free Base — Solubility, Stability, and Formulation Readiness

The hydrochloride salt (MW 315.8 g/mol) offers distinct practical advantages over the free base form (CAS 6271-13-2, MW 279.3 g/mol). The free base is reported with a typical purity of 95% and LogP of approximately 5.1, indicating high lipophilicity and poor aqueous solubility . While direct aqueous solubility data for this specific compound is not publicly available, hydrochloride salt formation is a well-established pharmaceutical strategy that typically enhances aqueous solubility by 1–3 orders of magnitude for aminobenzylnaphthol-class compounds [1]. The hydrochloride salt provides precisely defined stoichiometry for biological assay preparation, eliminates variability associated with free base hydration states, and offers superior long-term solid-state stability under standard laboratory storage conditions .

Salt form selection Hydrochloride salt Aqueous solubility Solid-state stability

Best-Fit Research and Industrial Application Scenarios for 1158402-27-7 Based on Quantitative Differentiation Evidence


Structurally Matched Negative Control for COX-2 Inhibitor Screening of Aminobenzylnaphthol Chemical Libraries

Researchers synthesizing or screening aminobenzylnaphthol-derived Betti base libraries for COX-2 inhibitory activity require a compound that shares the core scaffold and 4-methoxyphenyl substituent yet is pharmacologically silent at COX-2. With an IC50 > 10,000 nM against human recombinant COX-2, CAS 1158402-27-7 fulfills this requirement, enabling rigorous separation of scaffold-specific COX-2 inhibition from nonspecific assay interference. This application is directly supported by the quantitative COX-2 inhibition data curated in BindingDB [1] and by the observation that other aminobenzylnaphthols in the class exhibit COX-2 IC50 values as low as 2.35 µM [2].

Selectivity Control for Dual COX/LOX Inhibitor Discovery Programs

In arachidonic acid cascade inhibitor discovery, differentiating genuine dual COX/LOX inhibition from single-pathway activity requires a compound that is inactive at LOX-5 while retaining the chemotype of the screening library. The target compound's IC50 > 100,000 nM against human recombinant LOX-5, representing a >238-fold selectivity window versus the dual inhibitor licofelone [1], positions it as an ideal LOX-5-negative control for chemotype-matched compound collections. This application stems directly from the quantitative LOX-5 inhibition data in BindingDB [2].

Precursor for Enantiopure Chiral Catalyst Synthesis in Asymmetric Organic Transformations

The free base of this hydrochloride salt, 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, serves as the direct precursor to (S)-1-[amino(4-methoxyphenyl)methyl]-2-naphthol (CAS 882843-76-7), a potent chiral catalyst for enantioselective dialkylzinc addition to aldehydes. Procurement of the hydrochloride salt (CAS 1158402-27-7) followed by neutralization yields the free base for immediate use in catalyst preparation, as documented by Huang et al. (2007), who confirmed that 1-[amino(4-methoxyphenyl)methyl]-2-naphthol is a key intermediate accessible via deprotection of the Schiff base derivative [3]. This scenario is uniquely enabled by the 1-substituted regioisomer identity of CAS 1158402-27-7, which the 2-substituted isomer cannot substitute.

Salt-Form-Standardized Assay-Ready Reference Material for Aminobenzylnaphthol Pharmacology Studies

Biological assay protocols requiring precise stoichiometric dosing and reproducible aqueous dissolution benefit from the hydrochloride salt form of CAS 1158402-27-7. When compared to the free base (MW 279.3, typical purity 95%), the hydrochloride provides defined molecular weight (315.8 g/mol), eliminates free base hydration variability, and enables direct dissolution in aqueous buffers without additional solubilization steps [1]. This scenario is particularly relevant for dose-response studies where the free base's limited aqueous solubility and variable purity introduce unacceptable inter-experiment variability in IC50 determinations.

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